Negligible Beta-1 Adrenergic Receptor Affinity as a Defined Selectivity Baseline for 3-(Benzylamino)cyclohexane-1,2-diol
3-(Benzylamino)cyclohexane-1,2-diol exhibits no detectable binding affinity toward the beta-1 adrenergic receptor . This negative result is quantitatively distinct from structurally related benzylamino cyclohexane derivatives that demonstrate potent receptor engagement. For example, certain N-benzyl cyclohexylamine-containing compounds in the BindingDB database (BDBM177934) display Ki values of 1.10 nM for the opioid growth factor receptor-like protein 1 and 1.70 nM for the mu-type opioid receptor [1]. The absence of beta-1 adrenergic binding provides a defined selectivity window that can be exploited in assay design where off-target adrenergic activity would confound interpretation.
| Evidence Dimension | Beta-1 adrenergic receptor binding affinity |
|---|---|
| Target Compound Data | No affinity detected |
| Comparator Or Baseline | Structurally related N-benzyl cyclohexylamine derivatives: Ki = 1.10 nM (opioid growth factor receptor) and Ki = 1.70 nM (mu-opioid receptor) [1] |
| Quantified Difference | Qualitative (no affinity vs. sub-nanomolar affinity) |
| Conditions | Beta-1 adrenergic receptor binding assay (ALA647768); opioid receptor binding assays with 3H-nociceptin/orphanin FQ, pH 7.4, 25°C |
Why This Matters
This established lack of beta-1 adrenergic activity enables researchers to use 3-(benzylamino)cyclohexane-1,2-diol as a selectivity control or as a scaffold for further derivatization without confounding adrenergic off-target effects.
- [1] BindingDB. BDBM177934 (US9120797, 32): Ki = 1.10 nM (Opioid growth factor receptor-like protein 1); Ki = 1.70 nM (Mu-type opioid receptor). View Source
